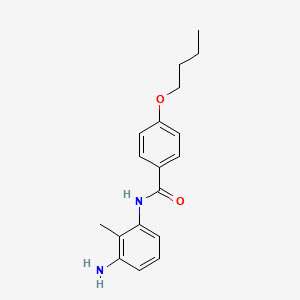

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide

Descripción

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide (CAS: 1017024-98-4) is a benzamide derivative with the molecular formula C₁₈H₂₂N₂O₂ and a molecular weight of 298.38 g/mol . Its structure features a 4-butoxy-substituted benzamide moiety linked to a 3-amino-2-methylphenyl group.

This compound is synthesized via amide coupling reactions, as inferred from methods described for structurally related benzamides. For example, outlines the use of propylphosphonic anhydride (T3P®) and triethylamine to synthesize bis-benzamide derivatives, suggesting analogous pathways for the target compound .

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-butoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-4-12-22-15-10-8-14(9-11-15)18(21)20-17-7-5-6-16(19)13(17)2/h5-11H,3-4,12,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPDGPAUMZAQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-butoxybenzamide typically involves the reaction of 3-amino-2-methylphenol with 4-butoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(3-Amino-2-methylphenyl)-4-butoxybenzamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

N,N'-((Methylazanediyl)bis(propane-3,1-diyl))bis(4-butoxybenzamide) (Compound 40)

- Structure : A dimeric benzamide with two 4-butoxybenzamide groups linked via a methylazanediyldipropane spacer.

- Key Differences : The dimeric structure introduces additional amine groups and a flexible alkyl chain, which may enhance binding avidity to multi-faceted targets (e.g., enzymes or receptors).

- Biological Relevance: Similar compounds (e.g., compound 39 in , with a pentyl substituent) were tested for antileishmanial and antitrypanosomal activity, suggesting that the butoxy group in compound 40 may optimize solubility and target engagement compared to bulkier alkyl chains .

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

- Structure: Replaces the 4-butoxy group with a 2,4-dichlorophenoxybutanamide moiety.

- The butanamide backbone (vs. benzamide) alters conformational flexibility and metabolic stability .

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

- Structure : Substitutes the butoxy group with a methoxy group and adds a chlorine atom on the phenyl ring.

- Key Differences : The smaller methoxy group reduces steric hindrance and lipophilicity, which may improve aqueous solubility but limit membrane penetration. The chlorine atom could enhance halogen bonding in target interactions .

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide

- Structure : Incorporates a benzothiazole ring on the phenyl group.

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide

- Structure: Features para-amino and ortho-methoxy groups on the benzamide.

- The methoxy group’s position (ortho vs. meta in the target compound) alters steric and electronic effects .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

*Approximate values based on structural analogs.

Impact of Substituents on Bioactivity

- Butoxy vs. Methoxy/Pentyl : Butoxy’s longer alkyl chain enhances lipophilicity compared to methoxy, favoring membrane penetration. However, excessive lipophilicity (e.g., pentyl in compound 39) may reduce solubility, as seen in antileishmanial studies .

- Halogenation : Chlorine () and benzothiazole () substituents improve target binding via halogen bonds and π-π interactions but may increase metabolic instability .

Actividad Biológica

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide is characterized by the presence of an amino group, a butoxy side chain, and a benzamide structure. Its molecular formula can be represented as CHNO, indicating the presence of both hydrophilic and lipophilic components, which may enhance its interaction with various biological targets.

The biological activity of N-(3-Amino-2-methylphenyl)-4-butoxybenzamide is believed to involve several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit the replication of viruses such as Hepatitis C, showcasing its potential as an antiviral agent.

Antimicrobial Properties

Research indicates that N-(3-Amino-2-methylphenyl)-4-butoxybenzamide exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). Notably, it has been reported to exhibit an IC value in the low micromolar range against these cell lines, indicating potent activity .

Case Studies

- Hepatitis C Virus Replication Inhibition : A study evaluated the efficacy of N-(3-Amino-2-methylphenyl)-4-butoxybenzamide in inhibiting HCV replication in vitro. The results showed a significant reduction in viral load at concentrations that were non-toxic to host cells.

- Breast Cancer Cell Line Study : In another investigation, this compound was tested on MCF-7 cells where it induced apoptosis through caspase activation. The study highlighted the compound's potential as a therapeutic agent for breast cancer treatment .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on N-(3-Amino-2-methylphenyl)-4-butoxybenzamide:

| Study | Biological Activity | Cell Line/Pathogen | IC / Effect |

|---|---|---|---|

| Study 1 | Antiviral | Hepatitis C Virus | Significant inhibition |

| Study 2 | Anticancer | MCF-7 (Breast Cancer) | IC ~ 5 µM |

| Study 3 | Antimicrobial | Various Bacterial Strains | Growth inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.